molecular formula C21H30O2 B020795 9-cis-Retinoic Acid Methyl Ester CAS No. 58526-50-4

9-cis-Retinoic Acid Methyl Ester

Cat. No. B020795
CAS RN: 58526-50-4
M. Wt: 314.5 g/mol
InChI Key: SREQLAJQLXPNMC-NRWZZFEVSA-N
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Description

9-cis-Retinoic acid, an isomer of retinoic acid, interacts with nuclear transcription factors, specifically retinoic acid receptors and retinoid X receptors. Its synthesis and metabolic pathways are complex and involve several biochemical reactions (Paik et al., 2000).

Synthesis Analysis

  • Biosynthesis in Vivo: The synthesis of 9-cis-retinoic acid in vivo is not fully understood, but it involves the oxidation of 9-cis-retinol to 9-cis-retinal, potentially in hepatic cells (Paik et al., 2000).
  • Chemical Synthesis: The chemical synthesis of 9-cis-retinoic acid involves isomerization processes, catalyzed by compounds like sulfhydryl (Shih et al., 1997).

Molecular Structure Analysis

  • Molecular Isomers: The structure of 9-cis-retinoic acid involves various isomers, identifiable through techniques like HPLC and NMR spectroscopy (Englert et al., 1978).

Chemical Reactions and Properties

  • Isomerization: 9-cis-Retinoic acid can isomerize to forms such as all-trans-retinoic acid and 13-cis-retinoic acid, influenced by biological and chemical factors (Urbach & Rando, 1994).

Physical Properties Analysis

  • Stability and Isomerization: The stability and isomerization of 9-cis-retinoic acid are sensitive to environmental conditions and can vary significantly in different solvents (Halley & Nelson, 1979).

Chemical Properties Analysis

  • Reductive and Oxidative Metabolism: In rats, 9-cis-retinoic acid undergoes various metabolic processes, including hydroxylation, ketone formation, and beta-oxidation (Shirley et al., 1996).
  • Biosynthesis from Beta-Carotene: 9-cis-Retinoic acid can be synthesized from 9-cis-beta-carotene in human intestinal mucosa, indicating a potential dietary source (Wang et al., 1994).

Scientific Research Applications

  • Prostate Cancer Chemoprevention : A study found that 9-cis-retinoic acid effectively reduces prostate cancer incidence in rats without causing significant toxicity, highlighting its potential for clinical prostate cancer chemoprevention trials (McCormick et al., 1999).

  • Ligand for Retinoid X Receptor : 9-cis retinoic acid is identified as a highly active ligand for the retinoid X receptor, showing up to 40-fold more potency than all-trans retinoic acid in transfection assays (Heyman et al., 1992).

  • Neuroblastoma Treatment : This compound shows potential in treating neuroblastoma by inducing differentiation and inhibiting proliferation, possibly having synergistic effects with all-trans retinoic acid (Lovat et al., 2004).

  • Metabolism Research : Studies have found high levels of 9-Cis-retinoyl--glucuronide in mouse and rat plasma, emphasizing the role of glucuronidation in the metabolism of retinoids (Sass et al., 1994).

  • Breast Cancer Prevention : Research indicates that 9-cis-retinoic acid reduces breast cancer incidence and tumor burden in rats, especially when combined with low levels of tamoxifen (Anzano et al., 1994).

  • Enzymatic Research : A previously unknown human enzyme, 9-cis-retinol dehydrogenase, was identified, which is likely involved in 9-cis-retinoic acid formation (Mertz et al., 1997).

  • Pharmacokinetics Studies : The repeated administration of 9-cis-retinoic acid at doses up to 100 mg/m2 does not lead to declines in plasma concentrations, making it a suitable model for human treatment (Adamson et al., 1995).

  • Molluscan CNS Research : 9-cis retinoic acid is present in the molluscan CNS and may play a role in neuronal regeneration and axon pathfinding (Dmetrichuk et al., 2008).

  • Cancer Treatment via Nanoparticles : Encapsulating 9-cis-retinoic acid in PEG-coated PLGA nanoparticles improves its stability and effectiveness in promoting cell differentiation in undifferentiated tumors (Cosco et al., 2011).

Future Directions

The future directions of “9-cis-Retinoic Acid Methyl Ester” research could involve further exploration of its biosynthesis, metabolism, and potential therapeutic applications. More research is needed to fully understand its mechanism of action and potential uses in medicine .

properties

IUPAC Name

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-NRWZZFEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617407
Record name (9cis)-O~15~-Methylretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cis-Retinoic Acid Methyl Ester

CAS RN

58526-50-4
Record name (9cis)-O~15~-Methylretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Coe, CR Hawes, P Towers - Journal of Labelled …, 1995 - Wiley Online Library
A selective total synthesis of [11,12‐ 3 H]‐9‐cis‐retinoic acid 1 at a specific activity of 46 Ci/mmole is described. The alkyne 4, efficiently prepared in two steps from readily available …

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